2-[(Thien-3-ylcarbonyl)amino]benzoic acid
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Description
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves multi-step reactions, as seen in the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its amino derivatives, which were prepared for testing as potential plant growth regulators . Similarly, 4-(3-Benzoylthioureido)benzoic acid was synthesized from the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate . These methods suggest that the synthesis of "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" could also involve a multi-step process, potentially starting with thieno compounds and aminobenzoic acid as precursors.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction . For instance, the crystal structure of 2-amino-5-chloropyridine–benzoic acid was determined, showing specific hydrogen-bonded motifs and chains parallel to a certain direction . These techniques could be applied to "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" to elucidate its molecular structure and supramolecular arrangements.
Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions. For example, a novel one-pot, three-component reaction was described for the preparation of 2-{[2-(alkylimino)-1-benzofuran-3-yliden]amino}benzoic acids . This indicates that "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" may also be amenable to multi-component reactions, potentially leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as melting points, solubility, and biological activity, are often determined using techniques like DSC and biological assays . For instance, a series of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives were synthesized and screened for biological activity . These methods could be used to assess the properties of "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" and its potential applications in pharmaceuticals or other industries.
Scientific Research Applications
Heterocyclic Quinones Synthesis
One application involves the synthesis of heterocyclic quinones, such as aza-anthraquinones and thienoquinolines, which are biologically active compounds. The process utilizes 2-(pyridylcarbonyl)benzoic acids and thiophene derivatives in a deprotonation-condensation sequence, highlighting the versatility of these compounds in synthesizing complex molecular structures with potential biological activities (Rebstock et al., 2004).
Novel Fluorescence Probes
Another study reports the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS), using derivatives of 2-[(aminophenoxy)benzoic acid]. These probes, HPF and APF, selectively detect hROS and hypochlorite, demonstrating the compound's utility in creating sensitive and selective tools for biological and chemical applications (Setsukinai et al., 2003).
Urea Derivatives via Curtius Rearrangement
The transformation of 2-(alkylcarbonyl)benzoic acids into azide and urea derivatives through the Curtius rearrangement process is another significant application. This method enables the synthesis of various urea derivatives, which are valuable in medicinal chemistry and polymer science (Khouili et al., 2021).
Synthesis of Dual Vasopressin-Receptor Antagonist
In pharmaceutical research, derivatives of 2-[(biphenylcarbonyl)amino]benzoic acid have been used in synthesizing key intermediates for the dual vasopressin-receptor antagonist, conivaptan hydrochloride. This showcases the compound's role in developing therapeutics targeting specific receptors (Tsunoda et al., 2005).
Antimicrobial Activity of Benzothiazole Derivatives
The synthesis of benzothiazole-imino-benzoic acid ligands and their metal complexes highlights the antimicrobial application of these compounds. The synthesized complexes have shown promising activity against various bacterial strains, indicating their potential in antimicrobial and antibacterial applications (Mishra et al., 2019).
properties
IUPAC Name |
2-(thiophene-3-carbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-11(8-5-6-17-7-8)13-10-4-2-1-3-9(10)12(15)16/h1-7H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNPVDJFOUFLKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Thien-3-ylcarbonyl)amino]benzoic acid |
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